1,4-Bis((1,4,7,10-tetraazacyclododecan-1-yl)methyl)benzene hexahydrochloride
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Overview
Description
1,1’-[1,4-PHENYLENEBIS-(METHYLENE)]-BIS-(1,4,7,10-TETRAAZACYCLODODECANE) OCTAHYDROCHLORIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenylenebis(methylene) core linked to two tetraazacyclododecane moieties, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,4-PHENYLENEBIS-(METHYLENE)]-BIS-(1,4,7,10-TETRAAZACYCLODODECANE) OCTAHYDROCHLORIDE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available reagents such as disodium maleonitriledithiolate and 1,4-bis(methylpyridinium benzene bromide).
Reaction Conditions: An aqueous solution of 1,4-bis(methylpyridinium benzene bromide) is slowly added to an aqueous solution of disodium maleonitriledithiolate and ZnCl2.
Product Isolation: The resulting yellow precipitate is filtered, washed with water, and dried under vacuum.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1,1’-[1,4-PHENYLENEBIS-(METHYLENE)]-BIS-(1,4,7,10-TETRAAZACYCLODODECANE) OCTAHYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the compound’s functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution Reagents: Halogenating agents like chlorine (Cl2) and bromine (Br2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce halogenated compounds.
Scientific Research Applications
1,1’-[1,4-PHENYLENEBIS-(METHYLENE)]-BIS-(1,4,7,10-TETRAAZACYCLODODECANE) OCTAHYDROCHLORIDE has several scientific research applications, including:
Chemistry: The compound is used in coordination chemistry to study metal-ligand interactions and complex formation.
Biology: It is employed in biological studies to investigate its potential as a chelating agent for metal ions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems and diagnostic imaging.
Industry: The compound’s unique properties make it suitable for use in materials science and catalysis.
Mechanism of Action
The mechanism of action of 1,1’-[1,4-PHENYLENEBIS-(METHYLENE)]-BIS-(1,4,7,10-TETRAAZACYCLODODECANE) OCTAHYDROCHLORIDE involves its ability to form stable complexes with metal ions. The tetraazacyclododecane moieties act as chelating agents, binding to metal ions and stabilizing them in solution. This property is crucial for its applications in coordination chemistry and potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
1,4-Phenylenebis(methylene)selenocyanate: Known for its chemopreventive properties.
1,4-Phenylenebis(phosphonic acid): Used in various industrial applications.
Uniqueness
1,1’-[1,4-PHENYLENEBIS-(METHYLENE)]-BIS-(1,4,7,10-TETRAAZACYCLODODECANE) OCTAHYDROCHLORIDE is unique due to its dual tetraazacyclododecane moieties, which provide enhanced chelating capabilities and stability compared to similar compounds. This makes it particularly valuable in research and industrial applications where strong metal ion binding is required.
Properties
Molecular Formula |
C24H52Cl6N8 |
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Molecular Weight |
665.4 g/mol |
IUPAC Name |
1-[[4-(1,4,7,10-tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane;hexahydrochloride |
InChI |
InChI=1S/C24H46N8.6ClH/c1-2-24(22-32-19-15-29-11-7-26-8-12-30-16-20-32)4-3-23(1)21-31-17-13-27-9-5-25-6-10-28-14-18-31;;;;;;/h1-4,25-30H,5-22H2;6*1H |
InChI Key |
YSGUEUFVZHZMFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(CCNCCN1)CC2=CC=C(C=C2)CN3CCNCCNCCNCC3.Cl.Cl.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
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